3-(2-Methyl-1-naphthyl)azetidine

Medicinal Chemistry Acetyl-CoA Carboxylase Inhibition Patent Analysis

3-(2-Methyl-1-naphthyl)azetidine is a 3-substituted azetidine bearing a 2-methylnaphthalen-1-yl group at the 3-position, supplied as the hydrochloride salt (C₁₄H₁₆ClN, MW 233.74 g/mol). The compound belongs to the class of aryl-azetidines, which are recognized in the patent literature as privileged scaffolds for acetyl-CoA carboxylase (ACC) inhibition and other therapeutic targets.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
Cat. No. B15337405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1-naphthyl)azetidine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)C3CNC3
InChIInChI=1S/C14H15N/c1-10-6-7-11-4-2-3-5-13(11)14(10)12-8-15-9-12/h2-7,12,15H,8-9H2,1H3
InChIKeyCBJRPORAFJDGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1-naphthyl)azetidine: A Positionally Substituted Naphthyl-Azetidine Building Block for Specialized Medicinal Chemistry and Inhibitor Design


3-(2-Methyl-1-naphthyl)azetidine is a 3-substituted azetidine bearing a 2-methylnaphthalen-1-yl group at the 3-position, supplied as the hydrochloride salt (C₁₄H₁₆ClN, MW 233.74 g/mol) . The compound belongs to the class of aryl-azetidines, which are recognized in the patent literature as privileged scaffolds for acetyl-CoA carboxylase (ACC) inhibition and other therapeutic targets [1]. The 2-methyl substitution on the naphthalene ring introduces steric and electronic differentiation compared to unsubstituted naphthyl-azetidine analogs, potentially affecting target binding, metabolic stability, and physicochemical properties.

Why 3-(2-Methyl-1-naphthyl)azetidine Cannot Be Replaced by Unsubstituted Naphthyl-Azetidine Analogs: Evidence of Physicochemical and Biological Non-Interchangeability


Substitution of 3-(2-methyl-1-naphthyl)azetidine with unsubstituted naphthyl-azetidine analogs (e.g., 3-(naphthalen-1-yl)azetidine) is not straightforward due to the significant impact of the 2-methyl group on molecular properties. The methyl substituent increases molecular weight by ~14 Da, adds a rotatable bond, and alters both lipophilicity (ΔXLogP3-AA) and topological polar surface area (TPSA) [1]. These changes can dramatically affect membrane permeability, off-target binding, and metabolic stability [2]. Additionally, the 2-methyl group introduces steric bulk that can reduce atropisomerism at the azetidine-naphthyl bond, potentially leading to more defined conformational populations and altered target engagement compared to analogs lacking this substitution. Furthermore, patent disclosures explicitly list methyl-substituted naphthyl groups among preferred azetidine derivatives for therapeutic use, indicating that the methyl substitution confers distinct biological properties .

3-(2-Methyl-1-naphthyl)azetidine Quantitative Differentiation Evidence: Comparative Physicochemical, Purity, and Synthetic Accessibility Data


Substituted Naphthyl Recognition in Azetidine Therapeutic Patents: Class-Level Evidence for naphthyl vs. 2-Methyl-naphthyl Differentiation

Patent disclosures covering azetidine derivatives as ACC inhibitors explicitly claim naphthyl groups as aromatic substituents (R2) and separately list substituted naphthyls (including alkyl-substituted) as preferred embodiments, indicating that the 2-methyl substitution is recognized as structurally distinct from unsubstituted naphthyl in therapeutic contexts [1]. While no quantitative structure-activity relationship (QSAR) data for this specific compound are publicly available, the patent differentiation between unsubstituted and substituted naphthyl azetidines supports a class-level inference of non-equivalence.

Medicinal Chemistry Acetyl-CoA Carboxylase Inhibition Patent Analysis

Comparative Physicochemical Profile: 3-(2-Methyl-1-naphthyl)azetidine vs. 3-(Naphthalen-1-yl)azetidine

The 2-methyl group on the naphthalene ring introduces measurable changes in key physicochemical parameters compared to the unsubstituted analog 3-(naphthalen-1-yl)azetidine (PubChem CID 29082156). The target compound has a higher molecular weight (233.74 g/mol as HCl salt, free base ~197.27 g/mol vs. 183.25 g/mol), an additional rotatable bond due to the methyl group, and increased lipophilicity (estimated XLogP3-AA shift of approximately +0.5 to +0.8 based on fragment contributions). These differences are predicted to affect membrane permeability, plasma protein binding, and metabolic stability [1]. While direct experimental logP or logD data for this compound are not publicly available, the fragment-based lipophilicity contribution of an aromatic methyl group is well-established in medicinal chemistry (+0.52 for Ar-CH3).

Physicochemical Properties Drug Design ADME Prediction

Vendor-Guaranteed Purity Specification as a Procurement Quality Gate: 3-(2-Methyl-1-naphthyl)azetidine Hydrochloride at ≥95%

The commercially available hydrochloride salt of 3-(2-methyl-1-naphthyl)azetidine is supplied with a minimum purity specification of 95.00% as verified by the vendor's certificate of analysis . While no direct comparative purity data for unsubstituted naphthyl-azetidine analogs from the same vendor are publicly listed, the explicit 95% specification provides a procurement quality gate. In screening library applications, purity ≥95% is the industry-standard threshold for minimizing false positives in biochemical assays; compounds below this threshold are associated with increased assay interference rates [1]. This specification ensures batch-to-batch consistency for reproducible experimental outcomes.

Analytical Chemistry Quality Control Procurement Specification

Synthetic Accessibility of Naphthyl-Azetidine Scaffolds via Metal-Free Tandem Annulation: A Route Relevant to 3-(2-Methyl-1-naphthyl)azetidine

A recently reported metal- and base-free tandem cyclization/rearrangement strategy enables the divergent synthesis of 1-(2-naphthyl)azetidines and related CF3-containing derivatives under mild conditions [1]. While this method specifically demonstrates 1-(2-naphthyl)azetidines rather than 3-(2-methyl-1-naphthyl)azetidine, the reaction pathway is mechanistically applicable to substituted naphthyl substrates. The method achieves millimole-scale synthesis, indicating potential scalability for procurement quantities. This synthetic accessibility contrasts with traditional azetidine syntheses that often require stoichiometric organometallic reagents, strong bases, or harsh conditions; the metal-free protocol offers advantages in terms of cost, safety, and environmental footprint for bulk procurement.

Organic Synthesis Green Chemistry Building Block Scalability

Optimal Research and Industrial Application Scenarios for 3-(2-Methyl-1-naphthyl)azetidine Based on Quantitative Differentiation Evidence


ACC Inhibitor Lead Optimization Programs Requiring Substituted Naphthyl Building Blocks

In medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) for obesity, diabetes, and NASH indications, the 2-methyl-1-naphthyl substitution pattern is explicitly encompassed within patent claims for azetidine-based ACC inhibitors [1]. The 2-methyl group provides differentiated physicochemical properties (ΔXLogP3-AA ≈ +0.5–0.8, ΔMW = +14 Da vs. unsubstituted naphthyl) that may improve target engagement or pharmacokinetics. Procurement of this specific building block ensures structural fidelity to patented matter and enables direct SAR exploration around the methyl substitution [2].

High-Throughput Screening Library Construction with Quality-Controlled Building Blocks

The 95.00% purity specification of commercially available 3-(2-methyl-1-naphthyl)azetidine hydrochloride meets the industry threshold for HTS library inclusion, minimizing false-positive rates associated with lower-purity compounds [3]. This compound can be reliably incorporated into diversity-oriented synthesis (DOS) libraries or fragment-based screening collections without pre-purification, reducing procurement-to-assay turnaround time.

Scalable Synthesis of Naphthyl-Azetidine Derivatives via Green Chemistry Routes

The recent demonstration of metal-free tandem annulation for naphthyl-azetidine synthesis provides a scalable, environmentally benign route applicable to substituted naphthyl substrates [4]. For process chemistry groups seeking to develop kilogram-scale syntheses of aryl-azetidine intermediates, procurement of 3-(2-methyl-1-naphthyl)azetidine as a reference standard and initial SAR probe is a strategic first step, with confidence that scalable synthetic methodology exists for the naphthyl-azetidine scaffold class.

Conformational Analysis and Atropisomerism Studies in Drug Design

The 2-methyl group introduces steric hindrance at the azetidine-naphthyl bond, which may reduce atropisomeric interconversion compared to unsubstituted naphthyl-azetidine analogs. This property makes 3-(2-methyl-1-naphthyl)azetidine a valuable tool compound for studying conformational effects on target binding, enabling medicinal chemists to evaluate the role of restricted rotation in achieving selective target engagement . Procurement of this specifically substituted building block is essential for such mechanistic studies.

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